Specific Scientific Field: Organic Chemistry
Summary: Pyridine and its reduced form (piperidine) are common nitrogen heterocycles found in FDA-approved drugs, alkaloids, ligands for transition metals, catalysts, and organic materials Sustainable chemistry aims to minimize waste generation, prompting researchers to develop direct C–H functionalization methods.
Experimental Procedures: Various approaches have been explored to tackle reactivity, regioselectivity, and stereoselectivity for direct pyridine C–H functionalization. These methods involve transition metal catalysts, radical reactions, and other innovative strategies.
Specific Scientific Field: Organic Synthesis
Summary: 2-Pyridones are versatile compounds with applications in biology, natural products, dyes, and fluorescent materials. Their synthesis has attracted significant attention due to their broad utility.
Experimental Procedures: Researchers have developed various synthetic routes to access 2-pyridones. These methods involve cyclization reactions, functional group transformations, and heterocyclic chemistry.
Results: Successful synthesis of 2-pyridones has led to their use in drug development, as well as in the creation of functional materials for diverse applications .
Summary: Quaternary pyridinium salts are important intermediates in organic synthesis. They find applications in various fields, including pharmaceuticals and materials science.
Experimental Procedures: Researchers have prepared quaternary pyridinium salts through conventional, microwave, and ultrasound-assisted quaternization reactions. These methods aim to replace harmful solvents used in traditional quaternization reactions.
Results: The development of novel synthetic routes has expanded the toolbox for accessing quaternary pyridinium salts, facilitating their use in diverse chemical transformations .
Pyridinium chlorochromate is a chemical compound with the formula . It appears as a yellow-orange crystalline solid and serves as a significant reagent in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds. The compound consists of a pyridinium ion and a chlorochromate anion, making it a unique oxidizing agent that offers selectivity in reactions, distinguishing it from other chromium-based oxidants like chromic acid .
Pyridinium chlorochromate primarily functions as an oxidizing agent, facilitating several key reactions:
The general reaction for the oxidation of alcohols by pyridinium chlorochromate can be summarized as follows:
Pyridinium chlorochromate can be synthesized through a straightforward reaction involving pyridine, chromium trioxide, and hydrochloric acid. The typical procedure involves:
Alternative methods have been developed to minimize the formation of toxic byproducts during synthesis .
Pyridinium chlorochromate is utilized in various applications within organic chemistry:
Several compounds share similar oxidizing properties with pyridinium chlorochromate. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
Chromic Acid | A strong oxidizer but less selective; can over-oxidize aldehydes. | |
Collins Reagent | Similar oxidation capabilities but may lead to more side reactions. | |
Potassium Chlorochromate | A more stable alternative but less commonly used than PCC. | |
Dess-Martin Periodinane | Varies | A milder reagent that avoids toxicity issues associated with chromium. |
Dimethyl Sulfoxide | Used in Swern oxidation; less toxic but requires different conditions. |
Pyridinium chlorochromate stands out due to its high selectivity and ability to perform oxidations under mild conditions without over-oxidizing substrates, making it a preferred choice for delicate organic transformations .
The origins of PCC trace back to 1899, when the chlorochromate anion was first synthesized as part of potassium chlorochromate. However, its modern utility emerged in 1975 through the work of Elias James Corey and J. William Suggs, who systematically characterized its oxidizing potential. Notably, PCC’s discovery involved serendipitous observations during experiments combining pyridine with chromium trioxide (CrO₃) in concentrated hydrochloric acid. This reaction yielded a stable, crystalline compound with the formula [C₅H₅NH]⁺[CrO₃Cl]⁻, which demonstrated superior selectivity compared to traditional chromium-based oxidants like Jones reagent.
PCC is an ionic compound comprising two distinct units:
The chlorochromate anion’s C₃v symmetry, confirmed via X-ray diffraction and vibrational spectroscopy, underpins its stability and reactivity.
PCC’s primary application lies in the selective oxidation of alcohols:
This selectivity arises from PCC’s mild oxidizing nature in anhydrous conditions, contrasting sharply with harsher agents like potassium permanganate (KMnO₄). For example, the oxidation of lupeol to lupenone exemplifies PCC’s efficacy in natural product chemistry:
$$ \text{Lupeol} \xrightarrow{\text{PCC}} \text{Lupenone} $$
Additionally, PCC enables Babler oxidation, a transposition reaction converting tertiary allylic alcohols to enones through a -sigmatropic shift mechanism. This reaction has been pivotal in synthesizing complex molecules like morphine.
Reagent | Substrate | Product | Over-Oxidation Risk |
---|---|---|---|
PCC | Primary alcohol | Aldehyde | Low |
Jones reagent | Primary alcohol | Carboxylic acid | High |
KMnO₄ | Secondary alcohol | Ketone | Moderate |
Recent advancements explore alternatives to PCC, such as N-oxoammonium salts, to mitigate chromium’s environmental and toxicity concerns. Nevertheless, PCC remains a benchmark for controlled oxidations in academic and industrial settings.
Pyridinium chlorochromate is a crystalline compound with the molecular formula C₅H₆ClCrNO₃, consisting of a pyridinium cation [C₅H₅NH]⁺ and a chlorochromate anion [CrO₃Cl]⁻ [1]. The molecular structure features a tetrahedral chlorochromate anion with the chromium atom at the center, coordinated to three oxygen atoms and one chlorine atom [1] [3]. The pyridinium cation has a planar hexagonal ring structure with five carbon atoms and one nitrogen atom, with the nitrogen bearing a hydrogen atom that gives the cation its positive charge [1].
Crystallographic studies reveal that pyridinium chlorochromate undergoes multiple phase transitions as temperature changes, exhibiting four distinct crystalline phases [13]. At room temperature and above, the compound crystallizes in a trigonal system, while at lower temperatures it transitions to monoclinic crystal systems [3] [13].
Table 1: Crystallographic Data for Pyridinium Chlorochromate
Phase | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Density (g/cm³) |
---|---|---|---|---|---|---|---|---|
Phase I (355 K) | R-3m | 9.021 | 9.021 | 9.369 | 120.000 | 660.20 | 3 | 1.626 |
Phase II (320 K) | R3m | 8.835 | 8.835 | 9.396 | 120.000 | 635.15 | 3 | 1.691 |
Phase III (298 K) | Cm | 7.719 | 8.684 | 6.314 | 96.250 | 420.74 | 2 | 1.701 |
Phase IV (120 K) | Cc | 7.354 | 8.499 | 12.971 | 95.481 | 806.91 | 4 | 1.774 |
The crystal structure analysis shows that the bond lengths between chromium and oxygen atoms in the chlorochromate anion range from 1.578 to 1.621 Å, while the chromium-chlorine bond length is approximately 2.176 Å at 120 K [3] [13]. The pyridinium cation exhibits typical aromatic C-C bond lengths of around 1.367 Å and C-N bond lengths of approximately 1.341 Å [3]. These bond parameters are consistent with the expected values for aromatic systems and chromium(VI) compounds [1] [3].
X-ray diffraction studies have confirmed that the packing arrangement of pyridinium chlorochromate in the crystal lattice involves hydrogen bonding between the pyridinium N-H group and oxygen atoms of the chlorochromate anion [3] [13]. This hydrogen bonding network plays a crucial role in stabilizing the crystal structure and influences the phase transition behavior of the compound [13].
Pyridinium chlorochromate exhibits interesting thermal behavior characterized by multiple phase transitions and moderate thermal stability [13] [14]. The compound has a melting point in the range of 205-208°C, after which it undergoes decomposition [5] [11]. Thermal analysis indicates that pyridinium chlorochromate is moisture sensitive and should be stored under inert atmosphere conditions to maintain its stability [11] [12].
Differential scanning calorimetry (DSC) and dielectric studies have revealed three reversible phase transitions at specific temperatures [13] [14]. These transitions correspond to changes in the crystal structure and ferroelectric properties of the compound [13].
Table 2: Phase Transition Temperatures for Pyridinium Chlorochromate
Transition | Temperature (K) | Temperature (°C) | Type | Character |
---|---|---|---|---|
Phase I → Phase II | 346 | 73 | Ferroelectric transition | First-order |
Phase II → Phase III | 316 | 43 | Ferroelectric transition | Reversible |
Phase III → Phase IV | 170 | -103 | Possibly ferroelectric | Reversible |
The phase transition at 346 K (73°C) represents the Curie point, above which the compound exists in a paraelectric state (Phase I) [13] [15]. Below this temperature, in Phases II and III, pyridinium chlorochromate exhibits ferroelectric properties [13]. The ferroelectric behavior is attributed to the ordering of the pyridinium cations along a specific crystallographic axis, as well as displacement of the cation-anion sublattice [13] [15].
Interestingly, a ferroelectric hysteresis loop has been observed only in Phase III, while high ionic conductivity in Phase II hinders the observation of this phenomenon in that phase [13]. The lowest temperature phase (Phase IV) is also believed to be ferroelectric, though this has not been conclusively established [13] [14].
The thermal stability of pyridinium chlorochromate is influenced by its chemical environment [12]. The compound is stable under inert atmosphere at room temperature but may react with easily oxidizable materials [12] [18]. When heated, it can release volatile compounds including hydrogen chloride and nitrogen oxides [12].
Pyridinium chlorochromate demonstrates good solubility in a range of polar organic solvents, which contributes to its utility in various applications [18] [20]. The solubility profile of this compound is particularly important as it influences the choice of reaction medium for its applications [18] [21].
Table 3: Solubility Profile of Pyridinium Chlorochromate in Various Solvents
Solvent | Solubility | Notes |
---|---|---|
Dichloromethane | Soluble | Most commonly used |
Acetonitrile | Soluble | Good solubility |
Acetone | Soluble | Good solubility |
Benzene | Soluble | Good solubility |
Tetrahydrofuran | Soluble | Good solubility |
Water | Soluble | Sparingly soluble |
Dichloromethane is the most commonly used solvent for pyridinium chlorochromate, providing excellent solubility and serving as an effective medium for various reactions [18] [23]. The solubility in dichloromethane is attributed to the polar nature of the solvent, which can effectively solvate both the pyridinium cation and the chlorochromate anion [19].
The solubility behavior of pyridinium chlorochromate in organic solvents can be explained by considering the ionic nature of the compound [19]. Despite being an ionic compound, which would typically suggest poor solubility in organic solvents, pyridinium chlorochromate dissolves well in polar organic media [19]. This unusual solubility pattern is attributed to the bulky, multiatomic ions with delocalized charges that result in weaker lattice forces compared to simple ionic compounds like sodium chloride [19].
It is worth noting that while pyridinium chlorochromate is soluble in polar organic solvents, it is not soluble in non-polar solvents such as hexane [19] [21]. This selectivity in solubility makes it possible to control reaction conditions by choosing appropriate solvents [21].
The solubility of pyridinium chlorochromate in water is limited, which can be advantageous in certain applications where water sensitivity is a concern [18] [20]. However, this limited water solubility also means that reactions involving pyridinium chlorochromate typically require anhydrous conditions to prevent unwanted side reactions [20].
Pyridinium chlorochromate exhibits distinctive spectroscopic signatures that are valuable for its identification and characterization [25] [27]. Various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, provide complementary information about the structural features of this compound [27] [28].
The infrared spectrum of pyridinium chlorochromate shows characteristic absorption bands associated with both the pyridinium cation and the chlorochromate anion [27] [28]. The pyridinium ring contributes several bands in the fingerprint region, while the chromate group shows strong absorptions due to the Cr=O and Cr-O-Cr stretching vibrations [28] [32].
Key IR absorption bands include:
NMR spectroscopy provides valuable information about the electronic environment of the atoms in pyridinium chlorochromate [25] [29]. The ¹H NMR spectrum shows signals characteristic of the pyridinium ring protons [25] [31].
In the ¹H NMR spectrum, the following signals are observed:
The ¹³C NMR spectrum shows signals for the carbon atoms of the pyridinium ring:
Raman spectroscopy complements IR spectroscopy by providing additional information about the vibrational modes of pyridinium chlorochromate [32] [33]. Some vibrational modes that are weak in IR may be strong in Raman, and vice versa, due to different selection rules [32].
Characteristic Raman bands include:
Table 4: Selected Spectroscopic Signatures of Pyridinium Chlorochromate
Spectroscopy Type | Frequency/Chemical Shift | Assignment | Intensity/Pattern |
---|---|---|---|
IR | 3100-3000 cm⁻¹ | C-H stretching (pyridinium ring) | Medium |
IR | 940-910 cm⁻¹ | Cr=O stretching | Very strong |
IR | 450-400 cm⁻¹ | Cr-Cl stretching | Medium |
Raman | 1030-1000 cm⁻¹ | Ring breathing (pyridinium) | Strong |
Raman | 950-900 cm⁻¹ | Cr=O symmetric stretching | Very strong |
¹H NMR | 9.0-8.8 ppm | N-H proton | Broad singlet |
¹H NMR | 8.6-8.5 ppm | Ortho protons | Doublet |
¹³C NMR | 145-140 ppm | Quaternary carbons | Singlet |